molecular formula C21H17Cl2N3O2 B11615508 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11615508
M. Wt: 414.3 g/mol
InChI Key: CRNYXWWQTUWUOJ-UHFFFAOYSA-N
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Description

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound that features a quinoline and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves the reaction of 2-chloro-6-methoxyquinolin-3-carbaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction is often carried out in ethanol with the addition of sodium hydroxide to facilitate the formation of the desired pyrazole ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.

    Substitution: Halogen substitution reactions can occur at the chloro positions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various quinoline and pyrazole derivatives, each with potential unique biological activities .

Scientific Research Applications

1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has been explored for its applications in several fields:

Mechanism of Action

The mechanism of action of 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the pyrazole ring can inhibit enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

    2-chloro-6-methoxyquinolin-3-yl derivatives: These compounds share the quinoline core and exhibit similar biological activities.

    4-chlorophenyl-pyrazole derivatives: These compounds have similar structural features and are studied for their pharmacological properties.

Uniqueness: 1-[5-(2-chloro-6-methoxyquinolin-3-yl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is unique due to the combination of the quinoline and pyrazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C21H17Cl2N3O2

Molecular Weight

414.3 g/mol

IUPAC Name

1-[3-(2-chloro-6-methoxyquinolin-3-yl)-5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C21H17Cl2N3O2/c1-12(27)26-20(11-19(25-26)13-3-5-15(22)6-4-13)17-10-14-9-16(28-2)7-8-18(14)24-21(17)23/h3-10,20H,11H2,1-2H3

InChI Key

CRNYXWWQTUWUOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Cl)C3=C(N=C4C=CC(=CC4=C3)OC)Cl

Origin of Product

United States

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